REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([C:12]([CH3:13])=[O:14])[n:8][c:9]2[cH:10][cH:11]1.[CH3:24][CH2:25][CH2:26][CH2:27][N+:28]([CH2:29][CH2:30][CH2:31][CH3:32])([CH2:33][CH2:34][CH2:35][CH3:36])[CH2:37][CH2:38][CH2:39][CH3:40].[F-:23].[F:15][C:16]([F:17])([F:18])[Si:19]([CH3:20])([CH3:21])[CH3:22].[O:41]=[CH:42][N:43]([CH3:44])[CH3:45]>>[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([C:12]([CH3:13])([OH:14])[C:16]([F:15])([F:17])[F:18])[n:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2cc(Br)ccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(O)(c1ccc2cc(Br)ccc2n1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |